N-Methyl-N-ethyltryptamine
Overview
Description
N-Methyl-N-ethyltryptamine is a psychedelic compound belonging to the tryptamine class. It is structurally related to other well-known tryptamines such as N,N-dimethyltryptamine and N,N-diethyltryptamine. This compound is known for its psychoactive properties and has been studied for its potential effects on human perception and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-ethyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-ethyltryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced tryptamine analogs.
Substitution: N-alkylated tryptamine derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of tryptamine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for its potential therapeutic effects in treating certain psychiatric disorders, although research is limited.
Industry: Limited industrial applications due to its psychoactive properties and legal restrictions.
Mechanism of Action
N-Methyl-N-ethyltryptamine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition. The compound acts as an agonist at these receptors, mimicking the effects of serotonin and inducing psychedelic experiences .
Comparison with Similar Compounds
- N,N-Dimethyltryptamine (DMT)
- N,N-Diethyltryptamine (DET)
- 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
- Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine)
Comparison: N-Methyl-N-ethyltryptamine is unique in its specific alkylation pattern, which influences its pharmacological profile. Compared to N,N-dimethyltryptamine and N,N-diethyltryptamine, this compound has a distinct balance of methyl and ethyl groups, affecting its receptor binding affinity and psychoactive effects. Its effects are generally considered to be milder than those of N,N-dimethyltryptamine but more pronounced than those of N,N-diethyltryptamine .
Properties
IUPAC Name |
N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-15(2)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEGVMLMDWYPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024010 | |
Record name | N-Methyl-N-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-69-9 | |
Record name | N-Ethyl-N-methyl-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5599-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-ethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-N-ETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KX1J1D3RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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